N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by three key structural motifs:
- 1-Phenyl group: Attached to the pyrazolo[3,4-d]pyrimidine core, enhancing aromatic stacking interactions.
- 4-Amino substituent: Functionalized with a 3-fluorophenyl group, introducing electronic modulation via the fluorine atom.
- 6-Position: Modified with a 4-phenylpiperazinyl group, a common pharmacophore in medicinal chemistry for solubility and receptor binding .
This compound’s design leverages fluorine’s electron-withdrawing effects to optimize electronic properties and piperazine’s capacity for hydrogen bonding.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7/c28-20-8-7-9-21(18-20)30-25-24-19-29-35(23-12-5-2-6-13-23)26(24)32-27(31-25)34-16-14-33(15-17-34)22-10-3-1-4-11-22/h1-13,18-19H,14-17H2,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGECFGCXYBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Substitution reactions: Introduction of the phenyl, fluorophenyl, and phenylpiperazinyl groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organoboron compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Amino Substituent
6-Substituent
- 4-Phenylpiperazinyl (Target Compound) : The piperazine ring’s basic nitrogen facilitates salt formation (improving solubility) and hydrogen bonding with targets. Replacing it with pyrrolidine () removes a basic center, reducing solubility .
- 4-Methylpiperazinyl () : Methylation decreases steric hindrance but retains piperazine’s solubility benefits.
1-Substituent
Phenyl at the 1-position is conserved across most analogs (–14), suggesting its role in maintaining scaffold rigidity and π-π interactions.
Biological Activity
N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C27H24FN7
- Molecular Weight : 465.536 g/mol
- Core Structure : Pyrazolo[3,4-d]pyrimidine framework
The presence of a fluorophenyl substituent, a phenyl group, and a piperazine moiety suggests potential interactions with various biological targets, making it a candidate for therapeutic exploration.
Antitumor Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways.
Neuropharmacological Effects
The compound's piperazine component is associated with neuropharmacological activity. It has been studied for its potential as an anxiolytic and antidepressant agent. Preclinical models demonstrate that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Receptor Modulation : The compound may act on metabotropic glutamate receptors (mGluRs), influencing signaling pathways involved in neuroprotection and synaptic plasticity.
Comparative Biological Activity
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antitumor, Neuroactive |
| 1-methyl-N-(4-fluorophenyl)-6-(4-piperazinyl)pyrazolo[3,4-d]pyrimidin | Structure | CDK inhibitor |
| N-[2-amino(5-fluoro)pyrido(2,3-d)pyrimidin]-6-(phenethyl)piperazine | Structure | Antitumor activity |
Preclinical Studies
In preclinical trials, N-(3-fluorophenyl)-1-phenyl-6-(4-phenyipiperazin-l - yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrated significant efficacy in reducing tumor growth in xenograft models. It was administered at varying doses to evaluate dose-dependent effects on tumor size and survival rates.
Clinical Implications
Given its dual action as an antitumor agent and potential neuropharmacological candidate, further clinical investigations are warranted. The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics that could enhance its therapeutic viability.
Q & A
Q. What are the key synthetic routes for preparing N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. A common approach includes:
- Step 1 : Nucleophilic substitution at position 6 using 4-phenylpiperazine under reflux in dry acetonitrile or dichloromethane, facilitated by a base such as cesium carbonate .
- Step 2 : Introduction of the 3-fluorophenylamine group at position 4 via Buchwald-Hartwig coupling or direct amination under palladium catalysis .
- Purification : Products are isolated via solvent evaporation, followed by recrystallization (e.g., acetonitrile) or column chromatography. Characterization employs ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity .
Q. How is the compound structurally characterized to confirm regioselectivity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies substituent positions (e.g., aromatic protons of the 3-fluorophenyl group at δ 7.1–7.4 ppm) and coupling constants to confirm spatial arrangement. ¹³C NMR detects quaternary carbons (e.g., pyrimidine C4 at ~158 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the pyrazolo[3,4-d]pyrimidine core and substituents (e.g., 12–86° for phenyl/piperazine groups) and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for fluorine .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for introducing the 4-phenylpiperazine moiety?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways for nucleophilic substitution at position 6 .
- Solvent/Catalyst Screening : Machine learning algorithms analyze datasets (e.g., reaction yields with different bases/solvents) to predict optimal conditions (e.g., Cs₂CO₃ in DMSO at 35°C) .
- Feedback Loop : Experimental data (e.g., failed reactions) refine computational models, accelerating catalyst selection (e.g., CuBr vs. Pd catalysts) .
Q. How can conflicting bioactivity data in enzymatic vs. cell-based assays be resolved for this compound?
- Methodological Answer :
- Assay Optimization :
- Enzymatic Assays : Use purified target enzymes (e.g., kinases) to measure IC₅₀ under standardized buffer conditions (pH 7.4, 1 mM ATP) .
- Cell-Based Assays : Account for membrane permeability by correlating lipophilicity (logP) with cellular uptake. The 3-fluorophenyl group may enhance logP, requiring adjustment of serum protein binding parameters .
- Metabolite Profiling : LC-MS identifies active metabolites (e.g., defluorinated derivatives) that may contribute to off-target effects .
Q. What strategies validate the role of the 3-fluorophenyl group in target binding via structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Replace the 3-fluorophenyl group with non-fluorinated or para-fluorinated phenyl rings to assess steric/electronic effects .
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, highlighting fluorine’s role in hydrogen bonding (e.g., F⋯H–N interactions) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes upon fluorination .
Q. How are crystallographic discrepancies in dihedral angles between related compounds addressed?
- Methodological Answer :
- Conformational Analysis : Compare X-ray structures of analogs (e.g., 4-chlorophenyl vs. 3-fluorophenyl derivatives) to identify torsional constraints. For example, steric hindrance from the 3-fluorine atom may reduce rotational freedom, stabilizing a specific conformation .
- Dynamic NMR : Variable-temperature NMR monitors rotational barriers of the 4-phenylpiperazine group, correlating with crystal lattice packing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
